![molecular formula C27H28N6O2S B2943840 2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]嘧啶-3-基)硫代)-N-(2,3-二甲苯基)乙酰胺 CAS No. 1223893-88-6](/img/no-structure.png)

2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]嘧啶-3-基)硫代)-N-(2,3-二甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

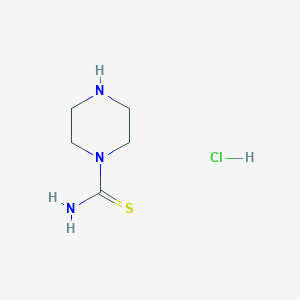

The compound is a complex organic molecule that contains several heterocyclic rings, including a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine ring. This type of structure is often found in pharmacologically active compounds .

Molecular Structure Analysis

The compound contains several functional groups and heterocyclic rings, which could potentially interact with biological targets in various ways. Computational studies could provide insights into the preferred binding modes of these compounds .科学研究应用

合成和生物活性

2-((9-(4-丁氧基苯基)吡唑并[1,5-a][1,2,4]三唑并[3,4-c]嘧啶-3-基)硫代)-N-(2,3-二甲苯基)乙酰胺,由于其复杂的结构,已参与各种专注于合成和评估生物活性的研究。研究表明,具有类似结构框架的化合物已被合成并评估其在各种生物应用中的潜力。

杀虫活性:一项研究展示了合成新的杂环化合物,其中包含噻二唑部分,评估了对棉铃虫(斜纹夜蛾)的杀虫剂。这项研究为在害虫管理策略中使用类似化合物开辟了道路 (Fadda 等人,2017)。

抗癌和抗菌活性:已经探索了基于安替比林衍生物的杂环化合物的合成,一些化合物显示出有希望的抗癌和抗菌活性。此类研究突出了这些化合物在治疗癌症和感染中的潜在治疗应用 (Riyadh 等人,2013)。

抗菌和抗真菌活性:已经合成了新的吡唑啉和吡唑衍生物,表现出显着的抗菌和抗真菌特性。这表明该化合物可能用于开发新的抗菌剂 (Hassan,2013)。

生化影响和潜在杀虫剂:对新型生物活性磺胺噻唑衍生物的研究表明对棉铃虫(斜纹夜蛾)具有潜在的杀虫效果,进一步强调了此类化合物的农业应用 (Soliman 等人,2020)。

杂环的抗菌活性:已经评估了合成新的包含安替比林部分的杂环化合物的抗菌活性,表明该化合物在对抗微生物感染中具有实用性 (Bondock 等人,2008)。

作用机制

Target of Action

The primary targets of this compound are the adenosine receptors . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction. They are involved in promoting sleep, regulating blood flow, and modulating neurotransmitter release .

Mode of Action

This compound interacts with its targets, the adenosine receptors, by binding to them. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold of the compound was chosen as a pharmacophore for the adenosine receptors . It was substituted at the 5 position with reactive linkers of different lengths . Computational studies suggest different binding modes for developed compounds at the three receptors .

Biochemical Pathways

The compound affects the adenosine receptor pathways. By binding to the adenosine receptors, it can influence various downstream effects such as vasodilation, inhibition of neurotransmitter release, and influence on immune cells .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific adenosine receptor subtype it interacts with. For instance, some compounds with similar structures have been shown to behave as dual hA2A/hA3 ligands .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2,3-dimethylphenyl)acetamide, which is synthesized from 2,3-dimethylaniline and acetic anhydride. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "2-chloro-5-nitrobenzoic acid", "2,3-dimethylaniline", "acetic anhydride", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol:", "- 4-butoxyaniline is reacted with 2-chloro-5-nitrobenzoic acid in the presence of potassium carbonate and DMF to form 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl nitrobenzoate.", "- The nitro group is then reduced using palladium on carbon and hydrogen gas to form 9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl amine.", "- The amine is then reacted with 2-chloro-1,3-dimethylthioimidazolium chloride in the presence of triethylamine and DMF to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(2,3-dimethylphenyl)acetamide:", "- 2,3-dimethylaniline is reacted with acetic anhydride in the presence of pyridine to form N-(2,3-dimethylphenyl)acetamide.", "Coupling of the two intermediates:", "- The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(2,3-dimethylphenyl)acetamide are coupled using EDC and NHS in the presence of DMF to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide." ] } | |

CAS 编号 |

1223893-88-6 |

产品名称 |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide |

分子式 |

C27H28N6O2S |

分子量 |

500.62 |

IUPAC 名称 |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |

InChI |

InChI=1S/C27H28N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)23-16-24-26-29-30-27(32(26)13-14-33(24)31-23)36-17-25(34)28-22-8-6-7-18(2)19(22)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,34) |

InChI 键 |

JKOUZBVIQYRPMI-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5C)C)C3=C2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2943760.png)

![Ethyl 1-[(2-butoxy-4,5-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2943761.png)

![N-(4-methylphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2943762.png)

![2-[8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2943765.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)

![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2943770.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)

![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)

![ethyl 4-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2943773.png)

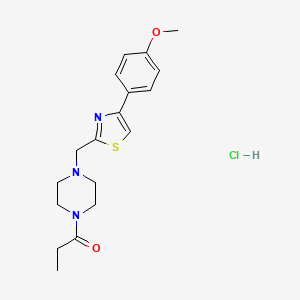

![N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2943777.png)